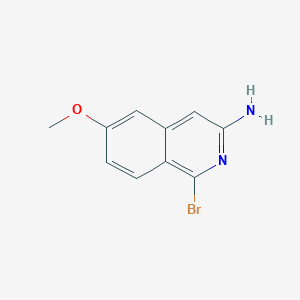

1-Bromo-6-methoxyisoquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

1-bromo-6-methoxyisoquinolin-3-amine |

InChI |

InChI=1S/C10H9BrN2O/c1-14-7-2-3-8-6(4-7)5-9(12)13-10(8)11/h2-5H,1H3,(H2,12,13) |

InChI Key |

GBUYAWIOSKEQPV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=NC(=C2C=C1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 6 Methoxyisoquinolin 3 Amine and Analogous Substituted Isoquinolines

Classical Annulation and Cyclization Approaches to the Isoquinoline (B145761) Core

Traditional methods for isoquinoline synthesis rely on the construction of the heterocyclic ring through intramolecular cyclization reactions of appropriately substituted acyclic precursors. These methods, while foundational, often require harsh reaction conditions and may have limitations regarding substrate scope and regioselectivity.

Pomeranz-Fritsch Reaction and Its Adaptations for Halogenated and Methoxy-Substituted Isoquinoline Precursors

The Pomeranz-Fritsch reaction, first reported in 1893, is a well-established method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal. nih.govthermofisher.comquimicaorganica.org The reaction typically proceeds in two steps: the formation of a Schiff base (benzalaminoacetal) from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, followed by ring closure in the presence of a strong acid. wikipedia.orgchemistry-reaction.com

The applicability of the Pomeranz-Fritsch reaction to the synthesis of halogenated and methoxy-substituted isoquinolines has been investigated. For instance, a modification of this reaction has been employed in an attempt to synthesize 8-bromo-7-methoxyisoquinoline. researchgate.net However, the use of a substituted 2-bromobenzaldehyde (B122850) as a precursor in the Pomeranz-Fritsch cyclization has been reported to result in very low and irreproducible yields. researchgate.net This highlights a significant limitation of the classical approach when dealing with certain substitution patterns on the benzaldehyde starting material. The reaction is sensitive to the electronic nature of the substituents on the aromatic ring, with electron-donating groups generally favoring the cyclization.

| Starting Material (Benzaldehyde Derivative) | Key Reagent | Product | Reported Outcome | Reference(s) |

| 2-Bromobenzaldehyde | Aminoacetaldehyde diethyl acetal (B89532), H₂SO₄ | Bromo-substituted isoquinoline | Very low, irreproducible yields | researchgate.net |

| Benzaldehyde | 2,2-Diethoxyethylamine, H₂SO₄ | Isoquinoline | General method | nih.govthermofisher.com |

| Benzylic halides/mesylates | N-tosyl aminoacetaldehyde dimethyl acetal anion | Isoquinolines | Effective two-step preparation | researchgate.net |

Despite its limitations, the Pomeranz-Fritsch synthesis offers the potential to create isoquinolines with substitution patterns that are difficult to achieve with other classical methods. organicreactions.orgresearchgate.net Modifications, such as the Schlittler-Muller and Bobbitt variations, have expanded the scope of this reaction. thermofisher.com

Bischler-Napieralski and Pictet-Spengler Cyclizations in the Context of Methoxyisoquinoline and Aminoisoquinoline Synthesis

The Bischler-Napieralski and Pictet-Spengler reactions are two other cornerstone methods for the synthesis of the isoquinoline core and its reduced forms.

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org This intermediate can then be dehydrogenated to the corresponding aromatic isoquinoline. chempedia.info A key requirement for this reaction is the presence of an electron-rich aromatic ring to facilitate the electrophilic aromatic substitution. organic-chemistry.org Therefore, this method is well-suited for the synthesis of methoxy-substituted isoquinolines, as the methoxy (B1213986) group is an activating, electron-donating group. The synthesis of a 1-substituted-6-methoxy-3,4-dihydroisoquinoline, for example, would proceed from a 3-methoxyphenylethylamine precursor.

The Pictet-Spengler reaction , on the other hand, is the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline. organicreactions.orgwikipedia.orgthermofisher.com This reaction is a special case of the Mannich reaction. wikipedia.org To obtain an aromatic isoquinoline, the resulting tetrahydroisoquinoline must undergo an oxidation step. The Pictet-Spengler reaction is particularly useful for the synthesis of tetrahydroisoquinolines that can serve as precursors to aminoisoquinolines. For instance, a β-arylethylamine could be reacted with a carbonyl compound to form the tetrahydroisoquinoline ring, with the amino group being introduced at a later stage or being present on the starting materials, if compatible with the reaction conditions. The reaction conditions for the Pictet-Spengler synthesis are generally milder than those required for the Bischler-Napieralski reaction, especially when the aromatic ring is activated with electron-donating groups like methoxy substituents. wikipedia.org

| Reaction | Starting Materials | Intermediate/Product | Key Features | Reference(s) |

| Bischler-Napieralski | β-arylethylamide | 3,4-Dihydroisoquinoline | Requires electron-rich arene; suitable for methoxy derivatives | wikipedia.orgorganic-chemistry.org |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Milder conditions for activated arenes; requires subsequent oxidation for aromatization | organicreactions.orgwikipedia.orgthermofisher.com |

Modern Catalytic Strategies for Direct Functionalization of Isoquinolines

Modern synthetic chemistry has seen a shift towards more efficient and atom-economical methods, with palladium-catalyzed cross-coupling reactions and C-H activation strategies at the forefront. These methods offer powerful alternatives for the synthesis and functionalization of complex heterocyclic systems like isoquinolines.

Palladium-Catalyzed Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation in Isoquinoline Scaffolds

Palladium catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing versatile tools for the construction and derivatization of isoquinoline scaffolds. atlanchimpharma.com These reactions often proceed under mild conditions with high functional group tolerance.

A powerful modern approach to constructing the isoquinoline core involves a palladium-catalyzed α-arylation of enolates. rsc.orgnih.gov This strategy typically involves the coupling of an enolizable ketone with an ortho-functionalized aryl halide. nih.gov The resulting intermediate, a pseudo-1,5-dicarbonyl compound, can then be cyclized in the presence of an ammonia (B1221849) source to furnish the isoquinoline ring. rsc.org

Crucially for the synthesis of the target molecule, the α-arylation of nitrile and ester enolates has been shown to provide access to 3-amino- and 3-hydroxyisoquinolines. nih.govrsc.org This methodology would be highly suitable for introducing the C3-amine functionality of 1-Bromo-6-methoxyisoquinolin-3-amine. The general approach is highly regioselective and tolerates a wide array of substituents, including those that lead to electron-deficient isoquinoline systems, which are often challenging to synthesize via classical methods. rsc.org

| Enolate Precursor | Aryl Halide Partner | Product Type | Key Advantage | Reference(s) |

| Ketone enolate | Ortho-formyl aryl halide | Substituted isoquinoline | Convergent and regioselective | nih.gov |

| Nitrile enolate | Ortho-formyl aryl halide | 3-Aminoisoquinoline | Direct access to C3-amino functionality | nih.govrsc.org |

| Ester enolate | Ortho-formyl aryl halide | 3-Hydroxyisoquinoline (B109430) | Access to C3-hydroxy functionality | nih.govrsc.org |

| tert-Butyl cyanoacetate (B8463686) enolate | Ortho-formyl aryl halide | C4-functionalized 3-aminoisoquinoline | Multi-component coupling possibilities | rsc.org |

Palladium-Catalyzed C-H/C-N Bond Activation Pathways for Isoquinoline Synthesis

Direct C-H bond activation has emerged as a highly attractive strategy for the synthesis and functionalization of heterocycles, as it avoids the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed C-H activation pathways allow for the direct formation of C-C and C-N bonds on the isoquinoline scaffold.

For the synthesis of substituted isoquinolines, palladium-catalyzed C-H activation can be employed to directly couple arenes with various partners. While direct C-H amination of heteroarenes is an active area of research, it often favors specific positions, such as C2. chemrxiv.orgnih.gov However, the development of new ligand and catalyst systems is continually expanding the scope of these transformations.

In the context of constructing the this compound framework, a hypothetical palladium-catalyzed C-H/C-N activation pathway could involve the direct amination of a pre-formed 1-bromo-6-methoxyisoquinoline (B7906916) at the C3 position. Alternatively, a C-H activation/annulation cascade could be envisioned, where a substituted benzamide (B126) or a related precursor undergoes palladium-catalyzed cyclization with a nitrogen-containing coupling partner to directly form the 3-aminoisoquinoline ring system. These advanced catalytic methods hold significant promise for the efficient and modular synthesis of complex isoquinoline derivatives. rsc.orgumich.edu

Asymmetric Larock Isoquinoline Synthesis for Chiral Isoquinolines

The Larock isoquinoline synthesis is a powerful method for constructing 3,4-disubstituted isoquinolines. However, the development of an asymmetric variant to access axially chiral isoquinolines remained elusive for a considerable time due to challenges such as harsh reaction conditions and difficulties in achieving stereoselectivity. acs.org A significant breakthrough was the development of the first asymmetric Larock isoquinoline synthesis using a palladium catalyst. acs.org

This pioneering work employed a Pd(OAc)₂/Walphos SL-W002-1 catalytic system to achieve the synthesis of axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity (up to 97.5:2.5 er) and in excellent yields (up to 98%). acs.org The reaction proceeds via a palladium-catalyzed cyclization/cross-coupling cascade of N-tert-butyl-o-(1-alkynyl)benzaldimines with various electrophiles. acs.org This methodology represents a significant advancement in the field, opening new avenues for the synthesis of chiral isoquinoline-based ligands and catalysts. acs.org

While this method focuses on axial chirality in 3,4-disubstituted isoquinolines, the underlying principles of palladium-catalyzed annulation are pertinent to the broader field of isoquinoline synthesis. The ability to control stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the preparation of biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects.

Gold(III)-Mediated Domino Reactions for 1-Aminoisoquinoline (B73089) Synthesis

Gold catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecular architectures under mild conditions. A notable application is the synthesis of 1-aminoisoquinolines through a gold(III)-mediated domino reaction. This approach utilizes readily available 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297) as the nitrogen source. nih.gov

The reaction proceeds smoothly under mild conditions and is compatible with a variety of functional groups, making it a versatile method for the preparation of pharmaceutically relevant 1-aminoisoquinoline derivatives. nih.gov A plausible mechanism for this transformation involves the gold(III)-catalyzed activation of the alkyne moiety in the 2-alkynylbenzamide, followed by an intramolecular cyclization and subsequent reaction with ammonium acetate to furnish the 1-aminoisoquinoline product. nih.gov The utility of this method is underscored by its application in the synthesis of a range of substituted 1-aminoisoquinolines.

| Catalyst | Starting Material | Reagent | Product | Ref |

| Gold(III) | 2-Alkynylbenzamides | Ammonium acetate | 1-Aminoisoquinolines | nih.gov |

Silver Triflate-Catalyzed Routes to Aminoisoquinolines

Silver triflate (AgOTf) has proven to be an effective catalyst for various organic transformations, including the synthesis of aminoisoquinolines. One such route involves the reaction of 2-alkynylbenzaldoximes with isocyanates in the presence of a catalytic amount of silver triflate. nih.gov This method provides a series of 1-amino-isoquinolines in good yields under an air atmosphere. nih.gov The reaction is believed to proceed through an electrophilic cyclization followed by a [3+2] cycloaddition and rearrangement sequence. nih.gov

Another silver triflate-catalyzed approach utilizes the reaction of 2-alkynylbenzaldehyde with 2-isocyanoacetate to efficiently provide isoquinolines. organic-chemistry.org While this particular reaction does not directly yield an aminoisoquinoline, it demonstrates the utility of silver triflate in promoting the cyclization of 2-alkynylaryl precursors to form the isoquinoline core. organic-chemistry.org Furthermore, silver triflate has been employed in the cascade reaction of 2-alkynylbenzaldoxime with imidazole (B134444) or benzoimidazole to generate diverse 1-imidazolylisoquinolines, highlighting the versatility of this catalyst in constructing substituted isoquinolines. nih.gov

| Catalyst | Starting Material | Reagent | Product | Ref |

| Silver triflate | 2-Alkynylbenzaldoximes | Isocyanates | 1-Aminoisoquinolines | nih.gov |

| Silver triflate | 2-Alkynylbenzaldehyde | 2-Isocyanoacetate | Isoquinolines | organic-chemistry.org |

| Silver triflate | 2-Alkynylbenzaldoxime | Imidazole/Benzoimidazole | 1-Imidazolylisoquinolines | nih.gov |

Ruthenium(II)-Catalyzed C-H/N-N Bond Activation Protocols for Isoquinoline Formation

Ruthenium(II) catalysis has become a prominent strategy for the construction of heterocyclic compounds through C-H bond activation and annulation reactions. These methods offer an atom-economical approach to isoquinoline synthesis. One such protocol involves the reaction of benzyl (B1604629) or benzoyl isocyanates with diaryl alkynes, catalyzed by a Ruthenium(II) complex in the presence of a base and an oxidant. rsc.org This intermolecular oxidative annulation provides highly substituted isoquinolines and isoquinolones. rsc.org

Another versatile method utilizes the Ruthenium(II)-catalyzed reaction of ketoximes with internal alkynes to synthesize substituted isoquinolines. researchgate.net The reaction proceeds via a C-H bond activation mechanism. Furthermore, the annulation of N-methoxyamides with nitroalkenes, catalyzed by Rh(III), has been developed for the synthesis of 4-substituted isoquinolones, demonstrating the broader applicability of transition metal-catalyzed C-H activation in accessing diverse isoquinoline scaffolds. nih.gov While this example uses Rhodium, it highlights a similar synthetic strategy. Such approaches are valuable for creating a diverse range of substituted isoquinolines by varying the reaction partners. organic-chemistry.orgresearchgate.net

| Catalyst | Starting Materials | Product | Ref |

| Ruthenium(II) | Benzyl/Benzoyl isocyanates, Diaryl alkynes | Substituted isoquinolines/isoquinolones | rsc.org |

| Ruthenium(II) | Ketoximes, Internal alkynes | Substituted isoquinolines | researchgate.net |

| Rhodium(III) | N-Methoxyamides, Nitroalkenes | 4-Substituted isoquinolones | nih.gov |

Regioselective Introduction of Bromo, Methoxy, and Amino Substituents

The biological activity and material properties of isoquinoline derivatives are highly dependent on the nature and position of the substituents on the heterocyclic core. Therefore, the development of regioselective methods for the introduction of functional groups is of paramount importance.

Strategies for Site-Specific Bromination on the Isoquinoline Ring System

The introduction of a bromine atom onto the isoquinoline ring system can be achieved through various electrophilic bromination reactions. The position of bromination is influenced by the reaction conditions and the electronic nature of the isoquinoline substrate. For electron-rich isoquinolines, direct bromination can be a viable strategy.

The intrinsic electrophilicity of the C1 position in isoquinolines can influence the regioselectivity of halogenation. researchgate.net In some cases, this inherent reactivity is sufficient to direct bromination to the C1 position, even in the presence of other potentially reactive sites. researchgate.net However, the steric environment around the C1 position can also play a crucial role in determining the outcome of the reaction. researchgate.net

For the synthesis of 1-bromo-substituted isoquinolines, direct bromination of the isoquinoline core can be challenging due to competing reactions at other positions. A more controlled approach often involves the use of an isoquinolin-1(2H)-one scaffold. organic-chemistry.org This intermediate allows for more facile and selective introduction of a bromine atom at the desired position, which can then be followed by further transformations to generate the target 1-bromoisoquinoline. organic-chemistry.org The use of various brominating agents, such as N-bromosuccinimide (NBS) or tetrabutylammonium (B224687) tribromide (TBATB), can provide different levels of reactivity and selectivity. nih.gov

| Substrate | Reagent | Product | Ref |

| Isoquinolin-1(2H)-one | Brominating agent | C1- and C4-substituted isoquinolines | organic-chemistry.org |

| Pyrrolo[1,2-a]quinoxalines | TBATB | C3-brominated or C1, C3-dibrominated products | nih.gov |

Methodologies for Methoxy Group Incorporation into Isoquinoline Precursors

The methoxy group is a common substituent in many biologically active isoquinoline alkaloids. Its incorporation can be achieved either by starting with a methoxy-substituted precursor or by introducing it at a later stage of the synthesis. A common strategy involves using a methoxy-substituted aniline (B41778) or benzaldehyde derivative as a starting material in a classical isoquinoline synthesis, such as the Pomeranz–Fritsch or Bischler–Napieralski reaction. wikipedia.orgshahucollegelatur.org.in

For instance, the synthesis of 6-methoxyquinoline (B18371) can be achieved through a Skraup synthesis using p-methoxyaniline. google.com Similarly, 6,7-dimethoxy-substituted tetrahydroisoquinolines can be prepared via a Pomeranz–Fritsch–Bobbitt cyclization of a precursor derived from a dimethoxy-substituted starting material. nih.gov The Doebner reaction, using p-anisidine, can also be employed to synthesize 6-methoxy-2-arylquinolines. nih.gov These examples, while some pertain to quinolines, illustrate the general principle of incorporating methoxy groups by utilizing appropriately substituted starting materials.

The synthesis of 6,7-dimethoxy-1-(p-methoxybenzyl)-isoquinoline, for example, involves a multi-step procedure that begins with the formation of the isoquinoline core from precursors already bearing the desired methoxy groups. ontosight.ai This approach ensures the correct placement of the methoxy substituents from the outset of the synthetic sequence.

| Synthetic Method | Starting Material | Product | Ref |

| Skraup synthesis | p-Methoxyaniline | 6-Methoxyquinoline | google.com |

| Pomeranz–Fritsch–Bobbitt cyclization | Dimethoxy-substituted precursor | 6,7-Dimethoxytetrahydroisoquinoline | nih.gov |

| Doebner reaction | p-Anisidine | 6-Methoxy-2-arylquinolines | nih.gov |

Directed Amination Techniques for C3-Aminoisoquinoline Synthesis

The introduction of an amino group at the C3 position of the isoquinoline scaffold is a critical step in the synthesis of compounds like this compound. Directing this substitution specifically to C3 often requires specialized synthetic strategies, particularly when other positions are already functionalized. Methodologies for achieving this transformation often involve the construction of the isoquinoline ring with a pre-installed nitrogen-containing group at the C3 position or the direct amination of a C3-unsubstituted precursor.

One versatile approach involves a formal [4+2] cycloaddition reaction. This method utilizes o-tolualdehyde tert-butylimines which, upon metalation, react with nitriles to construct the isoquinoline core. nih.gov By selecting a nitrile that contains a protected amino group, a 3-aminoisoquinoline derivative can be assembled directly. For instance, using N,N-bis(p-methoxybenzyl)aminoacetonitrile in a reaction with an appropriately substituted o-tolualdehyde imine would yield a 3-N,N-bis(p-methoxybenzyl)aminoisoquinoline intermediate. This protected amine can then be deprotected in a subsequent step to reveal the primary C3-amino group. nih.gov This strategy provides a powerful route to valuable intermediates that can be further diversified. nih.gov

Another prominent strategy for constructing C3-substituted isoquinoline systems is the Bischler-Napieralski cyclization. mdpi.comresearchgate.net This reaction typically involves the cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. To achieve a C3-amino substituted product, the starting β-arylethylamine would need to be appropriately functionalized. While often used for C1-substituted analogs, modifications to the synthetic sequence can direct functionalization to the C3 position. mdpi.comresearchgate.net

Reductive amination is a widespread and powerful tool for amine synthesis, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. youtube.comyoutube.com In the context of isoquinoline synthesis, this can be applied by reacting a suitable ketone or aldehyde precursor with an ammonia source. The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a common choice due to its selectivity in reducing the iminium ion over the carbonyl starting material. youtube.comyoutube.com This one-pot procedure is highly efficient for generating primary, secondary, or tertiary amines depending on the starting materials. youtube.comyoutube.com

The table below summarizes various reducing agents commonly used in reductive amination protocols that could be adapted for C3-aminoisoquinoline synthesis.

| Reducing Agent | Typical Substrate | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Iminium ions | Selective for iminium ions over ketones/aldehydes; effective in one-pot reactions. | youtube.com, youtube.com |

| Sodium Triacetoxyborohydride (STAB) | Iminium ions | Mild and selective; often used for a wide range of substrates. | youtube.com |

| α-Picoline-borane | Aldehydes/Ketones + Amines | Effective in various solvents, including methanol (B129727) and water, and under neat conditions. | organic-chemistry.org |

| Hydrogen (H2) with Pd/C or Pt | Imines/Enamines | Catalytic hydrogenation; useful when other reducible functional groups are absent. | youtube.com, youtube.com |

| Titanium(IV) isopropoxide / PMHS | β-hydroxy-ketones | Allows for stereoselective synthesis of 1,3-syn-amino alcohols via directed reduction. | organic-chemistry.org |

Post-Synthetic Derivatization and Chemical Transformations of this compound and its Intermediates

The this compound scaffold possesses three distinct functional groups—a halogen at C1, a methoxy group at C6, and an amino group at C3—each offering opportunities for further chemical modification. The reactivity of these sites allows for the generation of a diverse library of analogues.

The bromine atom at the C1 position is particularly valuable for post-synthetic modification. Halogenated isoquinolines are key intermediates for diversification. nih.gov The C1-bromo group can be readily displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. Alternatively, it can participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions. These transformations allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C1 position. For example, coupling with boronic acids (Suzuki reaction) can introduce aryl or alkyl substituents.

The amino group at the C3 position is also a versatile handle for derivatization. It can undergo standard reactions of primary amines, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the amino group into a diazonium salt, which is an excellent leaving group and can be displaced by a wide range of nucleophiles, including halides (Sandmeyer reaction), providing access to 3-halo-isoquinolines. nih.gov This subsequent halogenation opens up further possibilities for cross-coupling reactions at the C3 position.

The methoxy group at C6 is generally more stable but can be cleaved under strong acidic conditions (e.g., using HBr or BBr3) to yield the corresponding 6-hydroxyisoquinoline. This phenolic hydroxyl group can then be used for further functionalization, such as etherification or esterification, or as a handle for other transformations.

The table below outlines potential chemical transformations for the functional groups present in this compound.

| Functional Group Position | Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| C1-Bromo | Suzuki Coupling | Ar-B(OH)2, Pd catalyst, base | 1-Aryl-isoquinoline | nih.gov |

| C1-Bromo | Buchwald-Hartwig Amination | R2NH, Pd catalyst, base | 1-Amino-isoquinoline derivative | nih.gov |

| C1-Bromo | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., NaOMe) | 1-Methoxy-isoquinoline | google.com |

| C3-Amino | Acylation | Acetyl chloride, base | 3-Acetamido-isoquinoline | mdpi.com |

| C3-Amino | Diazotization / Sandmeyer Reaction | 1. NaNO2, HBr; 2. CuBr | 3-Bromo-isoquinoline | nih.gov |

| C6-Methoxy | Ether Cleavage | BBr3 or HBr | 6-Hydroxy-isoquinoline | - |

Reactivity and Mechanistic Pathways of 1 Bromo 6 Methoxyisoquinolin 3 Amine Systems

Nucleophilic and Electrophilic Substitution Reactions on Halogenated and Methoxy-Substituted Isoquinolines

The dual nature of the isoquinoline (B145761) core allows for distinct substitution patterns on each of its rings. The positions on the pyridine (B92270) ring (notably C1 and C3) are electrophilic, whereas the benzene (B151609) ring is nucleophilic.

Nucleophilic Substitution

In the 1-bromo-6-methoxyisoquinolin-3-amine system, the C1 position is highly activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the pyridine ring significantly lowers the electron density at the C1 position, facilitating attack by nucleophiles. uop.edu.pkyoutube.com The bromine atom serves as a good leaving group in these reactions. wikipedia.org This reactivity is analogous to that of 2- and 4-halopyridines. wikipedia.org

Common nucleophilic substitution reactions at the C1 position include amination (e.g., Chichibabin reaction with sodium amide to yield a 1-amino derivative), alkoxylation, and carbon-carbon bond-forming cross-coupling reactions like the Suzuki and Heck reactions. shahucollegelatur.org.innih.gov The SNAr mechanism proceeds through a high-energy anionic intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted. libretexts.orgmasterorganicchemistry.com The stability of this intermediate is key to the reaction's feasibility. The rate-determining step is typically the initial attack by the nucleophile, which explains why fluorine, despite being a poor leaving group in SN2 reactions, is often the most reactive halogen in SNAr reactions due to its strong inductive electron-withdrawal that stabilizes the intermediate. masterorganicchemistry.comyoutube.com

Table 1: Representative Nucleophilic Substitution Reactions on 1-Haloisoquinolines

| Reaction | Nucleophile | Reagents/Conditions | Product Type |

| Amination | R-NH₂ | Pd or Cu catalyst (e.g., Buchwald-Hartwig) | 1-Amino-isoquinoline |

| Chichibabin Reaction | NaNH₂ | Liquid NH₃ | 1-Amino-isoquinoline |

| Alkoxylation | RO⁻ | Alcohol, Base | 1-Alkoxy-isoquinoline |

| Suzuki Coupling | Ar-B(OH)₂ | Pd catalyst, Base | 1-Aryl-isoquinoline |

| Heck Coupling | Alkene | Pd catalyst, Base | 1-Alkenyl-isoquinoline |

Electrophilic Substitution

Electrophilic aromatic substitution (SEAr) on the isoquinoline nucleus occurs exclusively on the benzene ring, which is more electron-rich than the deactivated pyridine ring. uop.edu.pk The reaction generally proceeds at positions C5 and C8, as the intermediates formed by attack at these positions are more stable. uop.edu.pk

In the case of this compound, the 6-methoxy group exerts a powerful influence on the regioselectivity. As a strong electron-donating group, it activates the benzene ring and is an ortho, para-director. Consequently, it directs incoming electrophiles to the C5 (ortho) and C7 (para) positions. The C5 position is doubly favored due to the inherent reactivity of the isoquinoline core and the directing effect of the methoxy (B1213986) group. Therefore, electrophilic reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur predominantly at the C5 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-Bromo-5-nitro-6-methoxyisoquinolin-3-amine |

| Bromination | Br⁺ | Br₂, FeBr₃ | 1,5-Dibromo-6-methoxyisoquinolin-3-amine |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 5-Acyl-1-bromo-6-methoxyisoquinolin-3-amine |

Transformations Involving the 3-Amino Functionality of Isoquinolines

The 3-amino group is a versatile functional handle that can undergo a variety of chemical transformations. As a primary aromatic amine, its most characteristic reaction is diazotization. organic-chemistry.orgbyjus.comnumberanalytics.com Treatment of the 3-aminoisoquinoline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures) converts the amino group into a diazonium salt (-N₂⁺). organic-chemistry.orgnumberanalytics.com

This 3-isoquinolinediazonium salt is a valuable intermediate that can be subjected to a range of subsequent reactions:

Sandmeyer Reactions : Replacement of the diazonium group with halides (Cl, Br) or cyanide (CN) using copper(I) salts.

Schiemann Reaction : Replacement with fluorine using fluoroboric acid (HBF₄).

Hydrolysis : Replacement with a hydroxyl group (-OH) by heating in an aqueous acidic solution, yielding the corresponding 3-hydroxyisoquinoline (B109430). acs.org

Gomberg-Bachmann Reaction : Arylation via coupling with another aromatic compound.

It has been noted that diazotization of 3-aminoisoquinoline can sometimes lead to unexpected products. For example, diazotization in aqueous sulfuric acid can yield 3-hydroxyisoquinoline sulfate (B86663) directly. acs.org Furthermore, attempting the reaction under certain conditions, such as with isoamyl nitrite in acidic dimethylformamide, has been reported to result in nitro-de-amination, replacing the amino group with a nitro group. researchgate.net

Beyond diazotization, the nucleophilic character of the 3-amino group allows for reactions such as acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides.

Ring-Opening and Degradation Mechanisms of Isoquinoline Derivatives in Specific Chemical Environments (e.g., Supercritical Water)

Isoquinoline and its derivatives can undergo degradation and ring-opening under harsh conditions, such as in supercritical water (SCW). SCW (water above its critical point of 374 °C and 22.1 MPa) acts as both a solvent and a chemical reagent, facilitating the decomposition of persistent organic pollutants. mdpi.comresearchgate.net

Studies on the parent isoquinoline molecule in SCW have shown that it is significantly more reactive under these conditions than in simple pyrolysis. The degradation mechanism involves hydrogenation and hydrocracking pathways, leading to the cleavage of C-N bonds within the heterocyclic ring. nih.gov For halogenated aromatic compounds, degradation in such environments often involves dehalogenation as a key step, where the halogen substituent is replaced by a hydrogen atom or a hydroxyl group. nih.govnih.gov

For this compound, the expected degradation pathway in SCW would involve several concurrent processes:

Hydrodehalogenation : Reductive cleavage of the C1-Br bond to replace bromine with hydrogen.

C-N Bond Cleavage : Hydrogenolysis and hydrolysis of the bonds in the pyridine ring, leading to ring-opening.

Demethoxylation : Cleavage of the methoxy group.

Deamination : Removal of the amino group.

The ultimate products would be simpler aromatic or aliphatic compounds, and eventually, complete mineralization to carbon dioxide, water, and inorganic salts (HBr, NH₃).

Oxidative and Reductive Transformations of Substituted Isoquinolines

Oxidative Transformations

The isoquinoline ring is generally resistant to oxidation. pharmaguideline.com Under vigorous conditions, such as treatment with alkaline potassium permanganate, the ring system undergoes cleavage. uop.edu.pkslideshare.net The site of cleavage depends on the substituents present. Oxidation typically breaks the benzene ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid). uop.edu.pkslideshare.net However, the presence of a strong electron-donating group like an amino group can direct oxidation to the benzene ring, while a strong electron-withdrawing group like a nitro group can favor oxidation of the pyridine ring. shahucollegelatur.org.in Another common oxidative reaction is the formation of the isoquinoline N-oxide by treatment with a peracid, which directs the oxidation to the ring nitrogen. uop.edu.pkyoutube.com

Reductive Transformations

The isoquinoline core can be selectively reduced under various conditions. pharmaguideline.comrsc.org

Heterocyclic Ring Reduction : The pyridine ring is more susceptible to reduction. Catalytic hydrogenation (e.g., H₂, Pd/C) under neutral or acidic conditions, or treatment with hydride reagents, selectively reduces the pyridine portion to give 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. shahucollegelatur.org.inyoutube.com

Complete Ring Reduction : More forceful hydrogenation can lead to the reduction of both rings, yielding decahydroisoquinoline. youtube.com

Reductive Dehalogenation : The C1-Br bond is susceptible to reductive cleavage. This hydrodebromination can be achieved via catalytic hydrogenation (e.g., Pd/C, H₂) under neutral conditions. mdpi.comresearchgate.netorganic-chemistry.org This process is often highly chemoselective, allowing for the removal of the bromo group while leaving other functional groups, such as nitro or cyano groups, intact. organic-chemistry.org Various other methods using palladium complexes or copper-based catalysts are also effective. mdpi.comresearchgate.netorganic-chemistry.orgrsc.org

Rearrangement Pathways of Bromo-Substituted Isoquinoline Scaffolds

Bromo-substituted aromatic and heterocyclic systems can participate in several types of rearrangement reactions, often proceeding through radical or unusual ionic intermediates.

One significant pathway is the SRN1 (substitution radical-nucleophilic unimolecular) reaction . dalalinstitute.comwikipedia.org This multi-step chain mechanism is initiated by the transfer of an electron to the bromo-isoquinoline substrate, forming a radical anion. chim.itresearchgate.net This intermediate then fragments, losing a bromide ion to generate an aryl radical. The aryl radical can then react with a nucleophile to form the substitution product. chim.it In certain intramolecular cases, this radical can trigger complex rearrangements and cyclizations, as seen in the domino rearrangement of some [(bromophenyl)butyryl]oxazolidinones to form tetracyclic isoquinoline derivatives. researchgate.net

Another relevant mechanistic pathway, particularly for substitutions at the C3 position, is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism . wikipedia.org While this compound already possesses a C3-amino group, understanding the ANRORC mechanism is crucial as it explains the formation of such compounds from 3-haloisoquinolines. In this pathway, a strong nucleophile (like the amide ion) adds to the isoquinoline ring, inducing the opening of the heterocyclic ring to form an open-chain intermediate. wikipedia.org Subsequent recyclization occurs, but with the original nucleophile's nitrogen atom incorporated into the new ring, effectively resulting in a rearrangement. wikipedia.org

Computational Chemistry and Theoretical Analysis of 1 Bromo 6 Methoxyisoquinolin 3 Amine Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms at a molecular level. acs.org For the isoquinoline (B145761) framework, these calculations provide critical data on the transformation and degradation pathways.

Computational studies, often employing Density Functional Theory (DFT) methods such as M06/6-311G(d,p), have been used to explore the intricate mechanisms of isoquinoline ring-opening and denitrogenation. acs.orgacs.org These calculations identify the transition state (TS) structures and determine the energy profiles for various reaction pathways. For instance, in the degradation of the isoquinoline ring in a supercritical water system, three primary reaction paths have been computationally supported. acs.orgacs.org The elucidation of these pathways is crucial for understanding the stability and transformation of isoquinoline derivatives under different conditions. The identification of transition states is typically accomplished using routines like the Berny/QST2/QST3 methods within quantum chemistry software packages. acs.org

The reactivity of the isoquinoline core is significantly influenced by addition reactions. Theoretical studies have investigated the addition of molecules like water across the double bonds of the isoquinoline ring. acs.org Specifically, the addition to the 1C–2N and 2N–3C double bonds has been analyzed. acs.org Quantum chemical calculations reveal the energy barriers associated with these additions. For example, the uncatalyzed addition of a water molecule to the 1C–2N double bond has a calculated energy barrier of 52.7 kcal/mol, while the addition to the 2N–3C bond has a higher barrier of 60.1 kcal/mol, indicating that the former is a more favorable pathway. acs.org The rate-limiting step in the major degradation reaction of isoquinoline has been identified as an addition reaction at the nitrogen position. acs.orgacs.org

The presence of water can dramatically alter reaction mechanisms and energy barriers through catalysis. Computational models have shown that water molecule clusters significantly affect the process of isoquinoline ring-opening and denitrogenation. acs.org When the addition of water to the 1C–2N bond is catalyzed by two additional water molecules, the energy barrier is substantially reduced from 52.7 kcal/mol to 27.5 kcal/mol. acs.org This highlights the role of water not just as a solvent but as an active participant and catalyst in the degradation pathways of isoquinoline compounds. nih.gov

| Reaction Pathway | Catalyst | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| 1C–2N Addition | None | 52.7 acs.org |

| 2N–3C Addition | None | 60.1 acs.org |

| 1C–2N Addition | Two Water Molecules | 27.5 acs.org |

Molecular Dynamics Simulations and Conformational Analysis of Substituted Isoquinolines

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. mdpi.com For substituted isoquinolines, MD simulations can provide insights into the stability of different conformers, the flexibility of the molecular structure, and interactions with surrounding molecules, such as solvents or biological receptors. nih.govmdpi.com

Conformational analysis, which is the study of the energetics between different spatial arrangements (rotamers), is essential for understanding molecular stability. lumenlearning.com Key factors influencing conformational stability include steric interactions, where bulky substituents are crowded, and torsional strain, which arises from the rotation around single bonds. libretexts.org For substituted isoquinolines, particularly in their tetrahydroisoquinoline forms, substituents prefer an equatorial position to minimize unfavorable steric interactions. lumenlearning.com MD simulations can be used to sample these different conformations and determine their relative populations and the energy barriers between them, providing a dynamic picture of the molecule's structure. nih.gov

Prediction of Reactivity and Selectivity via Electronic Structure Theory

Electronic structure theory provides a framework for predicting the reactivity and selectivity of chemical reactions based on the electronic properties of the molecules involved. researchgate.net Methods rooted in Density Functional Theory (DFT) are used to calculate various reactivity descriptors. nih.gov

Local reactivity descriptors, such as Fukui functions or Parr functions, are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.govresearchgate.net For a substituted isoquinoline like 1-bromo-6-methoxyisoquinolin-3-amine, these calculations can predict how the bromo, methoxy (B1213986), and amine groups influence the electron density and, consequently, the regioselectivity of its reactions. For instance, Molecular Electron Density Theory (MEDT) has been used to analyze [3 + 2] cycloaddition reactions involving isoquinoline derivatives, successfully explaining the experimentally observed regioselectivity by analyzing local Parr functions. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (IP) | IP = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA = -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is chemical potential) | Propensity of a species to accept electrons. |

Computational Studies on Fragmentation Patterns in Mass Spectrometry of Isoquinoline Alkaloids and Derivatives

Mass spectrometry is a key analytical technique for structural elucidation, and computational chemistry plays a vital role in interpreting the resulting fragmentation patterns. nih.govresearchgate.netchemguide.co.uk When a molecule is ionized in a mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a fingerprint for the molecule's structure.

Computational studies have been systematically used to investigate the collision-induced dissociation patterns of various isoquinoline alkaloids. nih.govresearchgate.net These studies help to rationalize the observed fragment ions and elucidate the underlying fragmentation mechanisms. exlibrisgroup.com For example, isoquinoline alkaloids have been categorized based on the relative abundance of the [M-NHR₁R₂]⁺ fragment ion. nih.govresearchgate.net The formation of specific fragments, such as those resulting from the loss of small neutral molecules like H₂O, CH₃OH, or CO, can be correlated with the presence of specific functional groups (e.g., vicinal methoxy and hydroxy groups). researchgate.netexlibrisgroup.com Computational chemistry is used to model the potential energy surfaces of these fragmentation reactions, confirming the proposed mechanisms for the formation of key fragment ions like [M-NH₃]⁺ and [M-CH₃]⁺. nih.govresearchgate.net For this compound, the presence of the bromine atom would be expected to produce a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for the molecular ion and any bromine-containing fragments. youtube.comyoutube.com

| Substituent Group(s) | Characteristic Neutral Loss |

|---|---|

| Vicinal Methoxy and Hydroxy | CH₃OH researchgate.netexlibrisgroup.com |

| Vicinal Methoxy | CH₄ researchgate.netexlibrisgroup.com |

| Methylenedioxy | CH₂O or CO researchgate.netexlibrisgroup.com |

| Methoxy | CH₃ and CO researchgate.netexlibrisgroup.com |

| Quaternary N-methyl | CH₃ researchgate.netexlibrisgroup.com |

Theoretical Insights into Substituent Effects (Bromo, Methoxy, Amino) on Electronic Structure and Reactivity

The electronic properties and chemical reactivity of the this compound core are significantly influenced by the interplay of its three key substituents: the bromo, methoxy, and amino groups. A theoretical analysis of these substituent effects provides valuable insights into the molecule's behavior in chemical reactions. The positioning of these groups on the isoquinoline ring dictates the distribution of electron density, which in turn affects the molecule's electrophilic and nucleophilic characteristics.

The bromo group at the C-1 position, the amino group at the C-3 position, and the methoxy group at the C-6 position each contribute uniquely to the electronic landscape of the isoquinoline nucleus. The bromo group is known to exert a dual electronic effect: it is inductively electron-withdrawing (-I effect) due to its high electronegativity, while also being weakly electron-donating through resonance (+R effect) by sharing its lone pair electrons with the aromatic system. nih.gov In contrast, both the amino (-NH2) and methoxy (-OCH3) groups are strong resonance electron-donating groups (+R effect), which increase the electron density of the aromatic ring. nih.gov The amino group also has an inductive electron-withdrawing effect, though its resonance effect is generally more dominant.

The following data tables provide a theoretical representation of how each substituent individually, and in combination, might influence key electronic parameters of the isoquinoline core. These values are illustrative and based on established principles of substituent effects in computational chemistry.

Table 1: Predicted Effects of Individual Substituents on the Electronic Properties of the Isoquinoline Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Predicted Impact on Ring Electron Density |

| Bromo | 1 | -I (Electron-withdrawing) | +R (Weakly electron-donating) | Overall deactivating, but ortho, para-directing |

| Amino | 3 | -I (Electron-withdrawing) | +R (Strongly electron-donating) | Strongly activating, ortho, para-directing |

| Methoxy | 6 | -I (Electron-withdrawing) | +R (Strongly electron-donating) | Strongly activating, ortho, para-directing |

Table 2: Theoretical Molecular Orbital Energies and Reactivity Indices

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| Isoquinoline (unsubstituted) | -6.5 | -1.2 | 5.3 | Moderate |

| 1-Bromoisoquinoline | -6.7 | -1.4 | 5.3 | Reduced nucleophilicity |

| 3-Aminoisoquinoline | -5.8 | -0.9 | 4.9 | Increased nucleophilicity |

| 6-Methoxyisoquinoline | -6.0 | -1.0 | 5.0 | Increased nucleophilicity |

| This compound | -5.5 | -1.1 | 4.4 | High nucleophilicity, specific reactive sites |

Note: The values in the tables are hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent effects.

Advanced Spectroscopic Characterization for Structural and Mechanistic Analysis of 1 Bromo 6 Methoxyisoquinolin 3 Amine

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high precision. For 1-Bromo-6-methoxyisoquinolin-3-amine (Molecular Formula: C₁₀H₉BrN₂O), HRMS can confirm its elemental formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass.

The theoretical exact mass for the molecular ion [M]⁺ is calculated to be 251.9902 g/mol for the ⁷⁹Br isotope and 253.9881 g/mol for the ⁸¹Br isotope. In electrospray ionization (ESI), the compound is often observed as the protonated molecule [M+H]⁺, with theoretical exact masses of 252.9980 g/mol (⁷⁹Br) and 254.9960 g/mol (⁸¹Br). The presence of bromine results in a characteristic isotopic pattern, with two peaks of nearly equal intensity (the natural abundance of ⁷⁹Br is 50.69% and ⁸¹Br is 49.31%), separated by approximately 2 m/z units, which is a clear diagnostic indicator for the presence of a single bromine atom in the molecule.

While specific experimental fragmentation data for this compound is not extensively detailed in publicly available literature, a plausible fragmentation pathway can be proposed based on its structure. Following ionization, the molecule would likely undergo fragmentation through several key pathways:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy (B1213986) group to form a [M-CH₃]⁺ ion.

Loss of carbon monoxide (CO): Ejection of CO from the heterocyclic ring structure, a common fragmentation pattern for such systems.

Loss of the bromine atom (•Br): Cleavage of the C-Br bond to yield a [M-Br]⁺ fragment.

Sequential losses: A combination of the above fragmentations, such as the loss of a methyl radical followed by the loss of carbon monoxide.

Elucidation of these fragmentation pathways through techniques like MS/MS analysis would provide definitive confirmation of the compound's connectivity and structural features.

Table 1: Theoretical Exact Mass Data for this compound

| Ion Species | Isotope | Theoretical Exact Mass (g/mol) |

|---|---|---|

| [M]⁺ | ⁷⁹Br | 251.9902 |

| [M]⁺ | ⁸¹Br | 253.9881 |

| [M+H]⁺ | ⁷⁹Br | 252.9980 |

| [M+H]⁺ | ⁸¹Br | 254.9960 |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A full assignment of ¹H and ¹³C NMR spectra provides a complete constitutional map of the molecule. Although specific, experimentally verified NMR data for this compound is sparse in peer-reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule.

Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 5.0-6.0 ppm. The chemical shift can be variable and is dependent on solvent and concentration.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent methyl protons would appear in the upfield region, likely around 3.9-4.1 ppm.

Aromatic Protons: The isoquinoline (B145761) core has four aromatic protons. Their expected chemical shifts and multiplicities would be:

A singlet for the proton at the C4 position.

A set of signals for the three protons on the benzo-fused ring (at C5, C7, and C8), likely appearing as doublets and a doublet of doublets, characteristic of a substituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, one for each carbon atom in the molecule.

Methoxy Carbon (-OCH₃): This signal would appear upfield, typically around 55-60 ppm.

Aromatic Carbons: The nine carbons of the isoquinoline ring system would resonate in the downfield region (approximately 95-160 ppm). The carbons directly attached to the electron-withdrawing bromine (C1) and the nitrogen atoms would be shifted further downfield, while those attached to the electron-donating methoxy (C6) and amine (C3) groups would be shifted upfield. The C-Br signal would likely be in the 95-110 ppm range.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the entire molecular framework.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |

| -OCH₃ | 3.9 - 4.1 | Singlet | 3H |

| Aromatic CH | 6.8 - 8.5 | Singlets, Doublets | 4H |

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, allowing for a detailed analysis of the molecular geometry.

As of now, the crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. Were a single-crystal X-ray diffraction study to be performed, it would yield critical structural information, including:

Confirmation of Connectivity: Absolute proof of the atomic connectivity and regiochemistry of the substituents on the isoquinoline core.

Molecular Geometry: Precise measurements of all bond lengths (e.g., C-Br, C-N, C-O) and angles, which can provide insight into the electronic effects of the substituents.

Planarity: Determination of the planarity of the isoquinoline ring system.

Intermolecular Interactions: Identification of hydrogen bonding (e.g., involving the amine group), π-π stacking interactions between aromatic rings, and other non-covalent forces that dictate the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the material.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transition Characterization

Vibrational and electronic spectroscopy provide valuable information about the functional groups and conjugated π-electron system of a molecule.

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the vibrational modes of a molecule, which are characteristic of specific functional groups. For this compound, the following characteristic absorption bands would be expected in its IR and Raman spectra:

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region. libretexts.orglibretexts.org

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the isoquinoline aromatic ring would produce a series of sharp bands in the 1450-1650 cm⁻¹ region. mdpi.com

N-H Bending: The scissoring vibration of the primary amine group is expected around 1550-1650 cm⁻¹. libretexts.org

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch of the methoxy group should appear in the 1200-1275 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration would be found in the far-infrared region, typically between 500 and 650 cm⁻¹.

Table 3: Expected Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 |

| Aliphatic C-H Stretch | Methoxy (-OCH₃) | 2850 - 2960 |

| C=C / C=N Stretch | Aromatic Ring | 1450 - 1650 |

| N-H Bend | Primary Amine | 1550 - 1650 |

| C-O Stretch | Aryl-Alkyl Ether | 1200 - 1275 |

| C-Br Stretch | Aryl Bromide | 500 - 650 |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the conjugated aromatic system. The isoquinoline core is expected to exhibit multiple absorption bands characteristic of its extended π-system. The presence of substituents—the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing bromine (-Br) atom—will influence the energy of these transitions and thus the position of the absorption maxima (λₘₐₓ). The auxochromic amine and methoxy groups are expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths compared to the unsubstituted isoquinoline parent molecule. libretexts.org

Molecular Interactions and in Vitro Mechanistic Investigations of Isoquinoline Systems in Biological Contexts

Molecular Target Identification and Binding Mechanism Elucidation in In Vitro Systems

Comprehensive studies to identify and characterize the molecular targets of 1-Bromo-6-methoxyisoquinolin-3-amine have not been reported. Elucidation of its binding mechanisms through in vitro assays is a critical step in understanding its potential pharmacological effects.

Enzyme Inhibition Kinetics and Allosteric Modulation Studies

There is no available data on the inhibitory or modulatory effects of this compound on key enzyme families such as Monoamine Oxidases (MAOs), Cholinesterases, Phosphodiesterase 10A (PDE10A), or various protein kinases like B-Raf, HER2, and EGFR.

Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. wikipedia.orgnih.govfrontiersin.org Cholinesterases are key targets in the management of Alzheimer's disease. The diverse family of protein kinases, including B-Raf, HER2, and EGFR, are central to cell signaling and are major targets in oncology. nih.govnih.gov Without experimental data, any potential interaction of this compound with these enzymes remains speculative.

Ligand-Receptor Interaction Analysis and Binding Affinity Determination

Specific binding affinity data for this compound at therapeutically relevant receptors such as the Adenosine A3 Receptor, Dopamine D2/D3 Receptors, or the Estrogen Receptor is currently unavailable.

For instance, studies on other isoquinoline (B145761) derivatives, such as those containing a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif, have shown affinity for dopamine D3 receptors, suggesting a potential role in neurological disorders. nih.govnih.gov Similarly, the adenosine A3 receptor is a target for inflammatory conditions, and various heterocyclic compounds have been explored for their modulatory activity. nih.govnih.govnih.gov The estrogen receptor is another important target, particularly in the context of cancer and hormone therapies. medchemexpress.comnih.gov However, without direct experimental evidence, the interaction of this compound with these receptors cannot be confirmed.

Modulation of Intracellular Pathways in Controlled Cellular Models (In Vitro)

The effects of this compound on intracellular signaling pathways have not been characterized in the scientific literature. Such studies are essential to understand the cellular consequences of its potential molecular interactions.

Effects on Cell Cycle Progression and Induction of Apoptosis Pathways

There are no published studies investigating the impact of this compound on cell cycle progression or its ability to induce apoptosis. Other isoquinoline compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, often through the activation of caspase cascades. nih.govnih.govresearchgate.netscienceopen.com For example, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline has been reported to induce G2/M cell cycle arrest and apoptosis in leukemia cells. nih.gov However, these findings cannot be directly extrapolated to this compound.

Analysis of Gene Expression and Protein Regulation

The influence of this compound on gene expression and protein regulation remains uninvestigated. Transcriptomic and proteomic analyses would be necessary to determine if this compound alters the expression of key genes and proteins involved in cellular function and pathology.

Influence on Key Signaling Cascades (e.g., NF-κB, MAPK/ERK)

The effect of this compound on critical signaling cascades such as NF-κB and MAPK/ERK is unknown. The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, and its modulation is a key area of therapeutic interest. nih.govnih.gov The NF-κB pathway plays a critical role in inflammation and immunity. Future research would be needed to ascertain whether this compound can modulate these or other important signaling pathways.

Metal Complexation in Biological Mimetic Systems and its Mechanistic Implications for Molecular Activity

The study of metal complexation is crucial for understanding the potential roles of isoquinoline systems in biological contexts. The nitrogen atom of the isoquinoline ring and the exocyclic amine group in this compound present potential coordination sites for metal ions. Research on analogous heterocyclic systems, such as isoquinoline-based terpyridine-like ligands, has demonstrated their capability to form stable complexes with various transition metals, including palladium, ruthenium, and iron. otago.ac.nz

The formation of such metal complexes can significantly alter the electronic and steric properties of the parent molecule, which in turn can influence its biological activity. For instance, the coordination of a metal ion can enhance the reactivity of the ligand, facilitate redox processes, or provide a specific geometry for interaction with biological macromolecules. In a biological mimetic system, the study of these complexes would involve spectroscopic techniques like UV-Vis, NMR, and X-ray crystallography to characterize the coordination geometry and bonding. The mechanistic implications of such complexation could range from catalytic activity in model reactions to the modulation of interactions with biomolecules like DNA or proteins.

Table 1: Potential Metal Coordination Sites and Their Implications

| Potential Coordination Site | Metal Ion Affinity | Potential Biological Implications |

| Isoquinoline Ring Nitrogen | High for transition metals | Altered electronic distribution, enhanced catalytic activity |

| 3-Amine Group | Moderate, dependent on steric hindrance | Modulation of hydrogen bonding, potential for bridging ligands |

This table is a hypothetical representation based on the chemical structure of this compound and general principles of coordination chemistry.

Structure-Activity Relationship (SAR) Investigations at the Molecular Target Level (In Vitro)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, in vitro SAR investigations would involve the synthesis and biological evaluation of a series of analogues to determine the impact of specific structural modifications on its activity at a particular molecular target.

Key structural positions for modification on the this compound scaffold would include:

The Bromo Group at Position 1: Substitution with other halogens or various functional groups could probe the role of electronics and sterics at this position.

The Methoxy (B1213986) Group at Position 6: Altering the alkoxy group or replacing it with other substituents would elucidate the importance of this group for target binding.

The Amine Group at Position 3: Acylation, alkylation, or replacement with other functionalities would explore its role in hydrogen bonding or as a key pharmacophoric feature.

Studies on related 3-bromo isoquinoline derivatives have successfully employed such strategies to identify compounds with potent analgesic and anti-inflammatory activities. jptcp.comjptcp.com Similarly, SAR studies on pyrimido-isoquinolin-quinones have led to the development of new derivatives with activity against methicillin-resistant Staphylococcus aureus. nih.gov These examples underscore the utility of SAR in refining the biological profile of isoquinoline-based compounds.

Table 2: Hypothetical SAR Data for this compound Analogues

| Analogue | Modification | Predicted In Vitro Activity | Rationale |

| 1 | 1-Chloro-6-methoxyisoquinolin-3-amine | Potentially altered | Change in halogen size and electronegativity |

| 2 | 1-Bromo-6-ethoxyisoquinolin-3-amine | Possibly reduced | Increased steric bulk at position 6 |

| 3 | N-acetyl-1-Bromo-6-methoxyisoquinolin-3-amine | Likely modified | Altered hydrogen bonding capacity of the amine |

This table is illustrative and does not represent actual experimental data for this compound.

Computational Approaches to Molecular Recognition and Binding Affinity (e.g., Molecular Docking, Molecular Dynamics Simulations for Interaction Analysis)

Computational methods are invaluable tools for predicting and analyzing the interactions between a small molecule and its biological target. For this compound, molecular docking would be employed to predict its binding mode and affinity within the active site of a target protein. This technique involves generating a three-dimensional model of the compound and computationally placing it into the binding pocket of a receptor in various orientations and conformations to identify the most favorable binding pose.

Following docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose, the nature of intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon binding. Such computational studies have been successfully applied to understand the binding mechanisms of 6-bromo quinazoline derivatives. nih.gov

The insights gained from these computational approaches can guide the rational design of new analogues with improved binding affinity and selectivity, thus complementing and accelerating experimental SAR studies.

Table 3: Key Parameters in Computational Analysis of this compound

| Computational Method | Key Parameters | Information Gained |

| Molecular Docking | Binding energy, docking score, interaction types | Predicted binding affinity and orientation |

| Molecular Dynamics | RMSD, RMSF, hydrogen bond analysis | Stability of the complex, dynamic interactions |

This table outlines the standard parameters and outcomes of computational studies that would be applicable to this compound.

Conclusions and Future Research Trajectories

Synthesis of Key Research Findings Pertaining to 1-Bromo-6-methoxyisoquinolin-3-amine

Plausible Synthetic Strategies: The synthesis of this compound would likely involve a multi-step sequence, leveraging classical isoquinoline (B145761) ring-forming reactions. A plausible route could commence with a substituted phenethylamine derivative, which upon acylation and subsequent cyclization via a Bischler-Napieralski or a similar reaction, would form the core isoquinoline ring system. The introduction of the bromo and amino substituents at the 1 and 3 positions, respectively, would likely be achieved through carefully orchestrated substitution reactions on a pre-formed 6-methoxyisoquinoline intermediate. The reactivity of the isoquinoline ring allows for halogenation at the C1 position and amination at the C3 position, although the specific reagents and conditions would need to be optimized.

Predicted Chemical and Physical Properties: The chemical and physical properties of this compound can be inferred from its constituent functional groups. The presence of the basic amino group would confer alkaline properties to the molecule. The aromatic isoquinoline core, substituted with a bromine atom and a methoxy (B1213986) group, would influence its solubility, with expected solubility in organic solvents and limited solubility in water. Spectroscopic analysis would be crucial for its characterization. The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy group, and the amino group. The 13C NMR would reveal the carbon skeleton, and mass spectrometry would confirm the molecular weight and fragmentation pattern.

Anticipated Reactivity and Potential Applications: The reactivity of this compound is predicted to be dictated by the interplay of its functional groups. The bromine atom at the C1 position is expected to be susceptible to nucleophilic substitution and cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, providing a handle for further molecular elaboration. The amino group at the C3 position could undergo acylation, alkylation, or diazotization reactions, allowing for the introduction of diverse functionalities. The methoxy group on the benzene (B151609) ring can modulate the electron density of the aromatic system. Given the prevalence of substituted isoquinolines in pharmacologically active compounds, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents. Its structural motifs are found in compounds with potential anticancer, antimicrobial, and neurological activities. ijpsjournal.comamerigoscientific.compharmaguideline.comresearchgate.net

Identification of Remaining Knowledge Gaps and Challenges in Isoquinoline Chemistry

Despite the extensive research on isoquinolines, several knowledge gaps and challenges remain in this field of chemistry. ijpsjournal.com

Regioselective Synthesis: The regioselective synthesis of polysubstituted isoquinolines, particularly those with specific substitution patterns that are not readily accessible through classical methods, remains a significant challenge. Developing novel synthetic methodologies that allow for precise control over the placement of substituents on the isoquinoline core is an ongoing area of research.

C-H Functionalization: While significant progress has been made in the C-H functionalization of various aromatic systems, the selective C-H activation and functionalization of the isoquinoline nucleus, especially at positions other than the most activated ones, is still an area that requires further exploration. Developing catalytic systems that can achieve site-selective C-H functionalization would open up new avenues for the synthesis of complex isoquinoline derivatives.

Stereoselective Synthesis: The synthesis of chiral isoquinoline alkaloids and their analogues with high stereoselectivity is another prominent challenge. Many biologically active isoquinolines possess stereogenic centers, and their biological activity is often dependent on their stereochemistry. The development of efficient and highly stereoselective synthetic methods is crucial for accessing these complex molecules.

Understanding Structure-Activity Relationships: For many biologically active isoquinoline derivatives, the precise structure-activity relationships (SAR) are not fully understood. A deeper understanding of how subtle structural modifications influence the biological activity would facilitate the rational design of more potent and selective therapeutic agents.

Promising Directions for Future Academic Research on this compound and its Derivatives

Future academic research on this compound and its derivatives could be directed towards several promising avenues.

Development of a Definitive Synthetic Route: The primary focus should be on the development and optimization of a reliable and efficient synthetic route to this compound. This would involve a systematic investigation of different synthetic strategies and reaction conditions to achieve a high-yielding and scalable synthesis.

Thorough Physicochemical and Spectroscopic Characterization: Once synthesized, a comprehensive characterization of the physical and chemical properties of this compound is essential. This would include determining its melting point, solubility, pKa, and acquiring detailed spectroscopic data (NMR, IR, UV-Vis, and MS) to establish a complete profile of the compound.

Exploration of its Chemical Reactivity: A systematic study of the reactivity of this compound should be undertaken. This would involve investigating its behavior in various chemical transformations, such as nucleophilic substitution, cross-coupling reactions, and reactions involving the amino group. This would not only provide a deeper understanding of its chemical nature but also showcase its potential as a versatile building block in organic synthesis.

Synthesis of a Library of Derivatives and Biological Screening: Leveraging the reactivity of the bromo and amino groups, a library of derivatives of this compound could be synthesized. These derivatives could then be screened for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory activities, to identify potential lead compounds for drug discovery. The isoquinoline scaffold is a well-known privileged structure in medicinal chemistry, and exploring the therapeutic potential of this novel substituted isoquinoline is a logical and promising direction. ijpsjournal.comamerigoscientific.compharmaguideline.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Bromo-6-methoxyisoquinolin-3-amine?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as Schiff base formation and cyclization. For example:

- Step 1 : Condensation of a brominated amine precursor (e.g., 3-bromopropylamine hydrobromide) with a methoxy-substituted aldehyde in chloroform, using triethylamine (EtN) as a base to deprotonate intermediates .

- Step 2 : Drying with NaSO to remove water, followed by purification via silica gel chromatography .

- Key Reagents :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | CHCl, EtN | Solvent and base for condensation |

| 2 | NaSO | Drying agent |

| 3 | SiO chromatography | Purification |

- Note : Similar brominated isoquinolines are synthesized via anhydride-mediated cyclization (e.g., using acetic anhydride) .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer :

- H NMR : Key proton environments include aromatic signals (δ 7.2–8.0 ppm for isoquinoline protons) and methoxy groups (δ ~3.8 ppm). For example, a related compound, 6-fluoro-3-(4-methoxyphenyl)isoquinolin-1-amine, shows distinct aromatic splitting patterns (e.g., doublets at δ 7.98 ppm) .

- IR Spectroscopy : Bands near 3245 cm (N-H stretch) and 1600–1500 cm (aromatic C=C) confirm amine and aromatic moieties .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHBrNO).

Q. What purification strategies are effective for brominated isoquinoline derivatives?

- Methodological Answer :

- Silica Gel Chromatography : Widely used for isolating intermediates (e.g., eluting with ethyl acetate/hexane mixtures) .

- Recrystallization : Suitable for final products using solvents like dichloromethane/hexane.

- Critical Consideration : Bromine’s electron-withdrawing effect increases polarity, requiring adjusted solvent gradients.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during condensation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Table : Yield Optimization Variables

| Variable | Tested Range | Optimal Condition |

|---|---|---|

| Temperature | 0°C–RT | 0°C |

| Solvent | CHCl, DMF | CHCl |

| Base | EtN, KCO | EtN |

Q. How should researchers resolve discrepancies in reported spectral data for brominated isoquinolines?

- Methodological Answer :

- Cross-Validation : Compare H NMR shifts with structurally analogous compounds (e.g., 6-fluoro derivatives show δ 7.98 ppm for ortho protons ).

- High-Resolution Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.

- Case Study : Conflicting melting points may arise from polymorphic forms; DSC analysis can clarify .

Q. What strategies are used to study the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the methoxy/bromo positions and test against biological targets (e.g., Mycobacterium tuberculosis ).